molecular formula C16H12ClN3OS B2970690 2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-16-6

2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2970690
CAS No.: 392241-16-6
M. Wt: 329.8
InChI Key: WQYFGZYYKCBWEG-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a high-purity chemical compound designed for research and development applications, particularly in the field of medicinal chemistry and neuroscience. This benzamide derivative features a 1,3,4-thiadiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The integration of the 1,3,4-thiadiazole ring is significant as this moiety exhibits strong aromaticity and contains the =N-C-S- moiety, which is associated with low toxicity and high in vivo stability . Furthermore, derivatives containing this scaffold have demonstrated an ability to cross the blood-brain barrier, making them candidates for investigating central nervous system (CNS) targets . The primary research applications for this compound are in preclinical studies. Its structural features align with pharmacophores known to exhibit anticonvulsant activity, which typically include an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain . Specifically, 1,3,4-thiadiazole derivatives have been researched for their potential role in the treatment of epilepsy, where they are proposed to prevent abnormal neuronal firing in the brain via the GABAA pathway, facilitating the release of chloride ions to calm neuronal excitability . Beyond neuroscience, the 1,3,4-thiadiazole scaffold is also extensively investigated for its antimicrobial, anticancer, and antiviral properties, indicating broad utility in hit-to-lead optimization programs . This product is provided for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-10-5-4-6-11(9-10)15-19-20-16(22-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYFGZYYKCBWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-(3-methylphenyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Findings Reference ID
2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide Br at benzamide; 2-Cl at phenyl 100% protection at 60 mg/kg in mortality studies (1–24 h), highlighting Br's potency.
3-Chloro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4b) Cl at benzamide; pyridin-2-yl at thiadiazole Moderate anticancer activity; NMR/IR data confirm structural stability.
4-Fluoro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4f) F at benzamide; pyridin-2-yl at thiadiazole Lower activity compared to chloro analogs, suggesting halogen size matters.
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide Multiple Cl substituents Strong DHFR inhibition (ΔG = −9.0 kcal/mol), outperforming reference drugs.
4-tert-Butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide tert-Butyl at benzamide; 3-Me at phenyl Enhanced hydrophobicity; potential for improved membrane permeability.

Key Observations:

  • Halogen Effects : Bromo-substituted analogs exhibit superior potency compared to chloro derivatives, likely due to increased electron-withdrawing effects and van der Waals interactions . However, chloro derivatives remain viable for tuning solubility and metabolic stability.
  • Substituent Position : Meta-substitution (e.g., 3-methylphenyl in the target compound) may enhance steric complementarity in enzyme active sites compared to para-substituted analogs .
  • Bulkier Groups : tert-Butyl or trichloroethyl substituents improve binding affinity (e.g., ΔG = −9.0 kcal/mol for DHFR inhibition) but may reduce solubility .

Physicochemical and Spectral Properties

  • Spectral Data : The target compound’s NMR and IR profiles would resemble those of analogs (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • Molecular Weight and Solubility : With a molecular weight of ~426.92 g/mol (similar to pyrrolidin-3-yl analogs in ), the compound likely exhibits moderate solubility, influenced by the hydrophobic 3-methylphenyl group .

Biological Activity

2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-cancer and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The compound is characterized by the presence of a benzamide core and a thiadiazole ring, which contributes to its biological properties. The structural formula is represented as follows:

C16H14ClN3S\text{C}_{16}\text{H}_{14}\text{ClN}_{3}\text{S}

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The halogen (chlorine) and the thiadiazole ring facilitate hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to target proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study demonstrated that related compounds exhibited significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to inhibit cell proliferation was confirmed through assays such as CCK-8 and 3D cell viability tests .

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-70.65
A5492.41
SK-BR-30.20

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific kinases involved in cancer progression. In particular, it has shown promise as an inhibitor of EGFR and HER-2 kinases, which are critical targets in breast cancer therapy . The selectivity for these targets suggests that modifications to the thiadiazole structure could enhance its therapeutic profile.

Case Studies

  • In Vitro Studies on Breast Cancer Cells : A study involving the application of various thiadiazole derivatives showed that compounds similar to this compound had a pronounced effect on inhibiting the growth of MCF-7 cells while sparing healthy cells .
  • Molecular Dynamics Simulations : Molecular dynamics studies indicated that these compounds could stably bind to EGFR and HER-2 receptors, suggesting a favorable interaction profile that could lead to effective inhibition in vivo .

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